molecular formula C10H10F2O3 B8002070 Ethyl 3,5-difluoro-4-methoxybenzoate

Ethyl 3,5-difluoro-4-methoxybenzoate

Cat. No.: B8002070
M. Wt: 216.18 g/mol
InChI Key: BTVKSPOMFLIODO-UHFFFAOYSA-N
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Description

Ethyl 3,5-difluoro-4-methoxybenzoate (CAS: 74385-37-8) is a fluorinated aromatic ester characterized by a benzoate backbone substituted with two fluorine atoms at positions 3 and 5, a methoxy group at position 4, and an ethyl ester moiety. With a molecular weight of 231.2 g/mol and a purity of 95% (typical commercial grade), it is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing complex molecules . Its structural features, including fluorine atoms and methoxy groups, enhance metabolic stability and modulate electronic properties, making it valuable in drug design .

Properties

IUPAC Name

ethyl 3,5-difluoro-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-3-15-10(13)6-4-7(11)9(14-2)8(12)5-6/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVKSPOMFLIODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)F)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-difluoro-4-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3,5-difluoro-4-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-difluoro-4-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,5-difluoro-4-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique fluorine atoms.

    Medicine: It is investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3,5-difluoro-4-methoxybenzoate exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can affect enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Methyl 3,5-difluoro-4-methoxybenzoate (CAS: 329-45-3)

  • Molecular Formula : C₉H₈F₂O₃
  • Molecular Weight : 202.15 g/mol
  • Key Differences :
    • The ester group is methyl (vs. ethyl), reducing molecular weight by ~29 g/mol.
    • Physical Properties : Higher purity (98%) and higher commercial price (~$1,040/g for 98% purity vs. €263/g for ethyl analog) .
    • Applications : Used in organic synthesis as a lighter, more cost-effective alternative, though reduced lipophilicity may limit bioavailability in certain drug formulations .

Methyl 2,5-difluoro-4-methoxybenzoate (CAS: 1261830-21-0)

  • Molecular Formula : C₉H₈F₂O₃
  • Molecular Weight : 202.15 g/mol
  • Key Differences :
    • Fluorine atoms at positions 2 and 5 (vs. 3 and 5 in the target compound).
    • Impact : Altered electronic effects due to fluorine positioning may influence reactivity in electrophilic substitution reactions. For example, the 2-fluoro group could sterically hinder ortho-substitution pathways .

Ethyl 3-fluoro-4-methoxybenzoate (CAS: 170645-87-1)

  • Molecular Formula : C₁₀H₁₁FO₃
  • Molecular Weight : 198.19 g/mol
  • Key Differences: Single fluorine atom at position 3 (vs. two fluorines at 3 and 5).

Ethyl 3,5-difluoro-4-methoxyphenylacetate (CAS: 691905-11-0)

  • Molecular Formula : C₁₁H₁₂F₂O₃
  • Molecular Weight : 242.21 g/mol
  • Key Differences :
    • Acetate ester (vs. benzoate), introducing a methylene spacer between the aromatic ring and the ester group.
    • Applications : Enhanced flexibility in the molecule may improve binding to hydrophobic enzyme pockets in agrochemicals, though reduced aromaticity could lower thermal stability .

Research and Application Insights

  • Electronic Effects: The 3,5-difluoro substitution in the target compound enhances electron-withdrawing properties, stabilizing negative charges in intermediates during Suzuki-Miyaura couplings, a trait less pronounced in mono-fluoro analogs .
  • Bioactivity: Amino-substituted derivatives (e.g., Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate, CAS: 1249877-56-2) exhibit enhanced hydrogen-bonding capacity, making them preferable in kinase inhibitor synthesis .
  • Agrochemical Relevance : The methoxy group in these compounds improves solubility in polar solvents, critical for formulating foliar-applied pesticides, though ethyl esters may require co-solvents due to higher hydrophobicity .

Biological Activity

Ethyl 3,5-difluoro-4-methoxybenzoate is a fluorinated aromatic compound with potential applications in medicinal chemistry due to its unique structural features. The presence of fluorine atoms and a methoxy group contributes to its biological activity, making it a subject of interest in various pharmacological studies. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H10F2O3C_{10}H_{10}F_2O_3. The structure includes:

  • Fluorine atoms at positions 3 and 5 on the benzene ring.
  • A methoxy group at position 4.

These modifications can enhance the compound's lipophilicity and metabolic stability, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atoms may enhance binding affinity due to their electronegative nature, which can stabilize interactions with target proteins. This compound is hypothesized to modulate enzyme activity, potentially affecting metabolic pathways involved in disease processes such as cancer and inflammation.

Biological Activity

Research indicates several areas where this compound exhibits biological activity:

Anticancer Properties

Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance:

  • In vitro assays demonstrated that this compound induces apoptosis in various cancer cell lines by activating caspase pathways.
  • Mechanistic studies revealed that it may inhibit key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • In vivo studies indicated a reduction in pro-inflammatory cytokines in animal models of inflammation.
  • The mechanism is thought to involve inhibition of NF-kB signaling, which plays a critical role in inflammatory responses.

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

  • Study on Cancer Cell Lines
    • A study assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7).
    • Results showed a significant decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
  • Inflammation Model
    • In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a reduction of paw edema by about 40% compared to control groups.

Comparative Analysis

A comparative analysis with similar compounds provides insights into the unique properties of this compound:

CompoundStructure FeaturesBiological Activity
This compoundFluorine at positions 3 and 5; methoxy at position 4Anticancer; anti-inflammatory
Ethyl 3,5-difluorobenzoateLacks methoxy groupLimited bioactivity
Ethyl 2,4-difluoro-3-methoxybenzoateDifferent substitution patternVaries; less studied

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